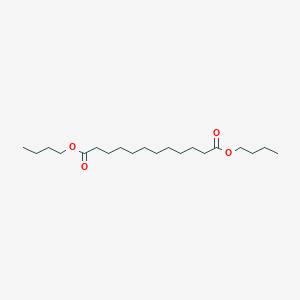

Dibutyl dodecanedioate

Description

Properties

IUPAC Name |

dibutyl dodecanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O4/c1-3-5-17-23-19(21)15-13-11-9-7-8-10-12-14-16-20(22)24-18-6-4-2/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWJUJAIGZXCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCCCCCCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166126 | |

| Record name | Dibutyl dodecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15677-90-4 | |

| Record name | Dibutyl dodecanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15677-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl dodecanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015677904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl dodecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl dodecanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Dibutyl Dodecanedioate from Dodecanedioic Acid: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis of dibutyl dodecanedioate from dodecanedioic acid and butanol via Fischer-Speier esterification. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The document outlines the underlying chemical principles, a detailed experimental protocol, and methods for purification and characterization of the final product. Quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams generated with Graphviz (DOT language).

Introduction

This compound is a diester synthesized from dodecanedioic acid, a C12 linear dicarboxylic acid, and n-butanol. This compound and similar long-chain diesters have applications as plasticizers, lubricants, and in the formulation of various materials. The primary method for its synthesis is the Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The reaction proceeds by protonating the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol.[1] To drive the reversible reaction toward the product, an excess of the alcohol is often used, and the water byproduct is typically removed through azeotropic distillation.[1]

Core Reaction Pathway and Mechanism

The synthesis of this compound involves a two-step esterification of dodecanedioic acid with two equivalents of n-butanol in the presence of an acid catalyst. The initial reaction forms the monoester, butyl dodecanedioate, which is then followed by a second esterification at the other carboxylic acid group to yield the desired diester, this compound.[1]

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Dodecanedioic acid | 230.30 | 23.03 g | 0.10 |

| n-Butanol | 74.12 | 22.24 g (27.4 mL) | 0.30 |

| p-Toluenesulfonic acid monohydrate | 190.22 | 1.90 g | 0.01 |

| Toluene | 92.14 | 100 mL | - |

| 5% Sodium bicarbonate solution | - | 2 x 50 mL | - |

| Brine (saturated NaCl solution) | - | 50 mL | - |

| Anhydrous magnesium sulfate | 120.37 | 5 g | - |

Equipment

-

500 mL three-neck round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Synthesis Procedure

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, combine dodecanedioic acid (23.03 g, 0.10 mol), n-butanol (27.4 mL, 0.30 mol), p-toluenesulfonic acid monohydrate (1.90 g, 0.01 mol), and toluene (100 mL).

-

Azeotropic Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the mixture to reflux (typically 120-130°C) with vigorous stirring.[1] The reaction progress can be monitored by the collection of water in the Dean-Stark trap. The reaction is generally complete when water ceases to be collected.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash it sequentially with two 50 mL portions of 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by one 50 mL portion of brine to remove residual water and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess n-butanol.

Purification

The crude this compound is purified by vacuum distillation. The purity of the collected fractions can be assessed by gas chromatography (GC).

| Purification Step | Parameter | Value |

| Vacuum Distillation | Pressure | 1-2 mmHg |

| Boiling Point | ~180-185 °C | |

| Expected Yield | 85-95% | |

| Purity (by GC) | >98% |

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₂₀H₃₈O₄ |

| Molar Mass | 342.51 g/mol |

| Appearance | Colorless to pale yellow oily liquid |

| Boiling Point | 375.2 °C at 760 mmHg |

Spectroscopic Data (Expected)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 4.05 (t, 4H, -O-CH₂-)

-

δ 2.28 (t, 4H, -CH₂-COO-)

-

δ 1.60 (m, 8H, -O-CH₂-CH₂- and -CH₂-CH₂-COO-)

-

δ 1.30 (m, 16H, internal -CH₂- groups)

-

δ 0.92 (t, 6H, -CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 173.9 (C=O)

-

δ 64.2 (-O-CH₂-)

-

δ 34.4 (-CH₂-COO-)

-

δ 30.7 (-O-CH₂-CH₂-)

-

δ 29.1, 29.0, 25.0 (internal -CH₂- groups)

-

δ 19.2 (-CH₂-CH₃)

-

δ 13.8 (-CH₃)

-

-

FTIR (neat, cm⁻¹):

-

2930, 2860 (C-H stretching)

-

1735 (C=O stretching, ester)

-

1170 (C-O stretching)

-

Conclusion

The synthesis of this compound from dodecanedioic acid and n-butanol via Fischer-Speier esterification is an efficient and well-established method. By using an excess of butanol and removing the water byproduct through azeotropic distillation with toluene, high yields of the desired diester can be achieved. The purification via vacuum distillation yields a product of high purity, which can be confirmed by standard spectroscopic techniques. This guide provides a robust protocol for the laboratory-scale synthesis and characterization of this compound, suitable for applications in research and development.

References

Physical and chemical properties of Dibutyl dodecanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl dodecanedioate (CAS No. 15677-90-4) is a diester of significant interest in various industrial and research applications. This technical guide provides an in-depth overview of its physical and chemical properties, synthesis, and analytical methodologies. Quantitative data are presented in tabular format for clarity. Detailed experimental protocols for the determination of key properties and a representative synthesis are provided. This document is intended to serve as a comprehensive resource for professionals in research and development.

Introduction

This compound, also known as dodecanedioic acid dibutyl ester, is an aliphatic diester with the molecular formula C20H38O4.[1] It is primarily recognized for its utility as a plasticizer, enhancing the flexibility and durability of polymers, and as a skin-conditioning agent and fragrance ingredient in cosmetic formulations.[2] Its potential as a biodegradable and environmentally friendly alternative to traditional phthalate-based plasticizers has garnered increasing attention in materials science.[3] This guide details the fundamental physicochemical characteristics of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its application in various formulations and for predicting its behavior in different chemical and physical environments.

Physical Properties

A compilation of the key physical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C20H38O4 | [1][2] |

| Molecular Weight | 342.5 g/mol | [1][3][4] |

| IUPAC Name | This compound | [1][4] |

| CAS Number | 15677-90-4 | [1][2][3][4] |

| Appearance | Oily Liquid | [5] |

| Boiling Point | 375.2 °C at 760 mmHg | [1] |

| Density | 0.936 g/cm³ | [1] |

| Refractive Index | 1.449 | [1] |

| Flash Point | 168.2 °C | [1] |

| Vapor Pressure | 7.93E-06 mmHg at 25°C | [1] |

| Melting Point | Not available | [1] |

| Solubility | Not available | [1] |

Note: Specific values for melting point and solubility are not consistently reported in the literature. General solubility characteristics indicate it is practically insoluble in water and soluble in organic solvents like ethanol and ether.

Chemical Properties

This compound exhibits chemical properties characteristic of an ester.

-

Hydrolysis: The ester linkages are susceptible to hydrolysis, particularly in the presence of acids or bases, which cleaves the molecule back to dodecanedioic acid and butanol.[3]

-

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[3]

-

Base-catalyzed hydrolysis (Saponification): Involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[3]

-

Synthesis and Purification

This compound is typically synthesized via a Fischer-Speier esterification reaction.

Synthesis Workflow

The general workflow for the synthesis and purification of this compound is illustrated in the following diagram.

Caption: Synthesis and Purification Workflow for this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are provided below.

Synthesis of this compound via Fischer-Speier Esterification

This protocol describes a general laboratory-scale synthesis.

Materials:

-

Dodecanedioic acid

-

n-Butanol

-

Concentrated sulfuric acid (or p-toluenesulfonic acid)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Dean-Stark apparatus (optional, for water removal)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine dodecanedioic acid and an excess of n-butanol (e.g., 2.5 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Set up the apparatus for reflux, optionally with a Dean-Stark trap to remove the water formed during the reaction.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by techniques such as thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the diethyl ether and excess n-butanol under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Determination of Physical Properties

The following are general protocols for determining the physical properties of liquid esters like this compound.

Since this compound is a liquid at room temperature, this protocol would be applicable for determining its freezing point.

Apparatus:

-

Melting point apparatus with a cooling stage or a differential scanning calorimeter (DSC).

-

Capillary tubes.

Procedure:

-

Introduce a small amount of the liquid sample into a capillary tube.

-

Place the capillary tube in the melting point apparatus.

-

Cool the sample at a controlled rate until it solidifies.

-

Slowly heat the sample (e.g., 1-2 °C/min) and observe the temperature at which the first signs of melting appear and the temperature at which the sample is completely liquid. This range is the melting point.

This protocol provides a qualitative and semi-quantitative method for determining solubility.

Materials:

-

This compound

-

Various solvents (e.g., water, ethanol, acetone, hexane)

-

Test tubes

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

Add a known volume (e.g., 1 mL) of the solvent to a test tube.

-

Add a small, measured amount (e.g., 10 mg) of this compound to the solvent.

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Observe if the solute has completely dissolved.

-

If it has dissolved, continue adding known amounts of the solute until saturation is reached (i.e., a separate phase is observed).

-

The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL). For highly hydrophobic substances like this compound in water, a "slow-stir" method is preferred to avoid the formation of emulsions, allowing for a more accurate determination of its low aqueous solubility.

Analytical Methods for Purity Assessment

The purity of this compound is typically assessed using chromatographic techniques.

-

Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is a powerful tool for quantifying this compound and identifying volatile impurities such as residual butanol.[6]

-

High-Performance Liquid Chromatography (HPLC): Can be used for the analysis of non-volatile impurities.

Applications in Drug Development

While not a direct active pharmaceutical ingredient (API), this compound can play a role in drug development as an excipient in topical and transdermal formulations. Its properties as a skin-conditioning agent and a solvent can influence the delivery and bioavailability of APIs through the skin.[2] Furthermore, as a plasticizer, it can be used in the formulation of polymer-based drug delivery systems, such as transdermal patches or controlled-release coatings on oral dosage forms.

Conclusion

This compound is a versatile diester with well-characterized physical and chemical properties. Its synthesis via Fischer-Speier esterification is a standard and scalable process. The information and protocols provided in this guide offer a comprehensive resource for researchers and professionals working with this compound, particularly in the fields of materials science and pharmaceutical development. Further research into its applications as a biodegradable and non-toxic excipient is warranted.

References

- 1. Cas 15677-90-4,this compound | lookchem [lookchem.com]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. This compound | 15677-90-4 | Benchchem [benchchem.com]

- 4. This compound | C20H38O4 | CID 85052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. researchgate.net [researchgate.net]

Dibutyl dodecanedioate molecular formula C20H38O4

An In-depth Technical Guide to Dibutyl Dodecanedioate (C₂₀H₃₈O₄) for Pharmaceutical Development

Introduction

This compound (CAS No. 15677-90-4) is a long-chain aliphatic diester with the molecular formula C₂₀H₃₈O₄.[1] As a member of the dicarboxylate ester family, it is gaining significant attention in materials science and, increasingly, in the pharmaceutical industry.[2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a specific focus on its role as a specialty excipient for researchers, scientists, and drug development professionals.

Primarily utilized for its plasticizing properties, this compound serves as a modern, potentially safer alternative to traditional phthalate-based plasticizers like dibutyl phthalate (DBP).[2] Its ability to enhance the flexibility and durability of polymers makes it a valuable component in the formulation of advanced drug delivery systems, particularly in modifying the release characteristics of polymer-coated dosage forms.[3][4][5]

Physicochemical Properties

The physical and chemical properties of this compound are critical to its function as a pharmaceutical excipient. These properties determine its compatibility with various polymers and its performance in final formulations. A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Dodecanedioic acid dibutyl ester | [1] |

| CAS Number | 15677-90-4 | [1] |

| Molecular Formula | C₂₀H₃₈O₄ | [1] |

| Molecular Weight | 342.5 g/mol | [1] |

| Boiling Point | 375.2 °C at 760 mmHg | [6] |

| Flash Point | 168.2 °C | [6] |

| Density | 0.936 g/cm³ | [6] |

| Refractive Index | 1.449 | [6] |

| XLogP3-AA | 6.3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 19 | [1] |

Synthesis and Purification

The most common and efficient method for producing this compound is through a direct acid-catalyzed esterification, a process widely known as the Fischer-Speier esterification.[2]

Synthesis Pathway: Fischer-Speier Esterification

This reaction involves treating dodecanedioic acid, a C12 linear dicarboxylic acid, with two equivalents of n-butanol in the presence of a strong acid catalyst, such as sulfuric acid.[2] The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol.

References

- 1. This compound | C20H38O4 | CID 85052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 15677-90-4 | Benchchem [benchchem.com]

- 3. Effect of substitution of plasticizer dibutyl phthalate with dibutyl sebacate on Eudragit® RS30D drug release rate control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pharmtech.com [pharmtech.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of Dibutyl Dodecanedioate in Polymers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl dodecanedioate (DBDD) is a long-chain aliphatic diester that functions as a primary plasticizer in various polymer systems. Its mechanism of action is rooted in its ability to physically disrupt the intermolecular forces between polymer chains, thereby increasing their mobility. This guide elucidates the core principles governing this action, primarily through the Lubricity and Free Volume theories. By inserting its molecules between polymer chains, DBDD reduces internal friction and increases the interstitial space, which lowers the glass transition temperature (Tg) and transforms a rigid, brittle polymer into a flexible, more ductile material. This document provides a detailed overview of these mechanisms, supported by quantitative data from analogous plasticizers, experimental protocols for efficacy evaluation, and graphical representations of the underlying processes.

Introduction to this compound as a Plasticizer

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. They achieve this by lowering the material's glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a softer, rubbery state.[1] this compound (DBDD) belongs to the class of aliphatic diester plasticizers, which are noted for imparting good low-temperature flexibility.[2][3] It is structurally similar to other commercially significant plasticizers like dibutyl sebacate (DBS) and dioctyl phthalate (DOP).[4][5]

The primary role of DBDD is to act as an "external" plasticizer, meaning it is not chemically bonded to the polymer but is physically mixed into the polymer matrix.[6] Its long, flexible twelve-carbon (dodecanedioate) backbone and terminal butyl groups enable it to efficiently integrate into polymer networks, particularly in resins like polyvinyl chloride (PVC), cellulose derivatives, and synthetic rubbers.[3][4] This guide will explore the molecular mechanisms behind this plasticizing effect.

Core Mechanism of Action: Plasticization

The plasticizing effect of this compound is primarily explained by two complementary theories: the Lubricity Theory and the Free Volume Theory.

The Lubricity Theory

The Lubricity Theory posits that the rigidity in polymers arises from intermolecular friction and van der Waals forces between adjacent polymer chains.[7] When DBDD is introduced into the polymer matrix, its molecules act as molecular lubricants.[2][8] They position themselves between the long polymer chains, effectively shielding them from one another and reducing the cohesive forces that bind them together.[7][9] This "lubrication" allows the polymer chains to slide past each other with greater ease, resulting in increased material flexibility and elongation.[2]

dot

Caption: DBDD molecules lubricate polymer chains, reducing friction.

The Free Volume Theory

The Free Volume Theory provides a more quantitative explanation. "Free volume" refers to the total microscopic space within the polymer matrix that is not occupied by the polymer chains themselves.[8] When a polymer is below its Tg, the free volume is small, and chain mobility is highly restricted. Plasticizers like DBDD, being smaller molecules, effectively insert themselves into the matrix and push the polymer chains apart.[9][10] This action increases the overall free volume, creating more space for polymer segments to move, rotate, and slide.[8][11] The increased mobility means that less thermal energy is required to transition the polymer from a glassy to a rubbery state, thus causing a significant decrease in the Tg.[11][12]

dot

Caption: DBDD increases space between chains, lowering the Tg.

Quantitative Impact on Polymer Properties

The mechanisms described above result in measurable changes to a polymer's physical properties. While specific data for DBDD is limited in publicly available literature, extensive data exists for the structurally and functionally analogous plasticizer, Dibutyl Sebacate (DBS, a C10 diester compared to DBDD's C12). The following tables summarize the typical effects of such a plasticizer on Polyvinyl Chloride (PVC), a commonly plasticized polymer.

Table 1: Representative Mechanical Properties of Plasticized PVC (Data based on Dibutyl Sebacate (DBS) as a proxy for DBDD)

| Property | Unplasticized PVC | PVC + DBS (50 phr*) | Source |

| Tensile Strength | ~50-60 MPa | 15.7 MPa | [4] |

| Elongation at Break | < 50% | 350% | [4] |

| Shore A Hardness | > 100 (Shore D scale) | 80.2 | [4] |

phr = parts per hundred resin by weight

These changes are a direct consequence of the plasticization mechanism. The reduced intermolecular forces lead to a lower tensile strength, while the enhanced chain mobility allows for significantly greater elongation before failure.[13]

Table 2: Physical and Migration Properties of Plasticized PVC (Data based on Dibutyl Sebacate (DBS) as a proxy for DBDD)

| Property | Value | Test Standard | Source |

| Glass Transition Temp. (Tg) | ~80-85 °C | -6.7 °C (Typical for similar plasticizers) | [13] |

| Plasticizer Migration | 12.78% (after 28 days) | EN ISO 177:2017 | [4] |

The dramatic reduction in Tg is the hallmark of an effective plasticizer.[14] Migration, the process where plasticizer molecules diffuse out of the polymer matrix over time, is a critical parameter for long-term performance and safety, especially in medical and food-contact applications.[4][15]

Experimental Protocols for Evaluation

Evaluating the efficacy of a plasticizer like DBDD involves a series of standardized tests to quantify its effect on polymer properties.

Protocol for Preparation of Plasticized PVC Films

-

Formulation: Prepare a dry blend of PVC resin, DBDD (e.g., at 40-60 phr), a thermal stabilizer (e.g., zinc stearate, 2-3 phr), and any other required additives in a high-speed mixer.

-

Melt Compounding: Process the dry blend on a two-roll mill at a temperature of 160-170°C. Mill the compound for 5-10 minutes until a homogeneous, flexible sheet is formed.

-

Sample Molding: Cut the milled sheet into sections and place them in a picture-frame mold. Press the material in a hydraulic press at ~170°C for 3-5 minutes under pressure (e.g., 10 MPa) to form a plaque of uniform thickness (e.g., 1-2 mm).

-

Conditioning: Allow the molded plaque to cool to room temperature under pressure. Condition the samples for at least 24 hours at standard conditions (23°C, 50% RH) before testing.

Protocol for Mechanical Testing (Tensile Properties)

-

Standard: ASTM D638 or ISO 527.

-

Sample Preparation: Cut dumbbell-shaped specimens from the conditioned polymer plaque using a die cutter.

-

Measurement: Measure the width and thickness of the narrow section of each specimen.

-

Testing: Mount the specimen in the grips of a universal testing machine.

-

Execution: Apply a tensile load at a constant crosshead speed (e.g., 10-50 mm/min) until the specimen fractures.[16]

-

Data Acquisition: Record the force and elongation throughout the test. Calculate tensile strength (at break), modulus of elasticity, and elongation at break.[17]

Protocol for Thermal Analysis (DSC)

-

Purpose: To determine the Glass Transition Temperature (Tg).

-

Sample Preparation: Cut a small, uniform sample (5-10 mg) from the plasticized plaque and place it in an aluminum DSC pan.[18]

-

Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.[19]

-

Heating Program:

-

First Heat: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected processing temperature (e.g., 200°C) to erase any prior thermal history.[14][18]

-

Cool: Cool the sample rapidly to a sub-ambient temperature (e.g., -80°C).

-

Second Heat: Heat the sample again at the same rate (10°C/min).

-

-

Analysis: The Tg is determined from the second heating curve, typically as the midpoint of the step-like transition in the heat flow signal.[19][20]

Protocol for Plasticizer Migration Testing

-

Sample Preparation: Cut circular or square test specimens of a defined size from the plasticized film.

-

Initial Weighing: Weigh each specimen accurately (to 0.001 g).

-

Assembly: Place the test specimen between two sheets of an absorbent material (as specified in the standard).[15][23]

-

Aging: Place the assembly under a defined pressure in an air-circulating oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours to 28 days).[22]

-

Final Weighing: After aging, remove the specimen, clean its surface gently, and re-weigh it.

-

Calculation: The migration is calculated as the percentage loss in mass of the specimen.[22]

Visualization of Workflows and Relationships

dot

References

- 1. researchgate.net [researchgate.net]

- 2. specialchem.com [specialchem.com]

- 3. Sebacates – Nayakem [nayakem.com]

- 4. Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dibutyl sebacate - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. kinampark.com [kinampark.com]

- 8. Plasticity: Free Volume, Gel, Lubricity Theories - Goodyear Rubber [goodyearrubber.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Plasticizer - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. BS EN ISO 177:2017 - TC | 31 Jan 2017 | BSI Knowledge [knowledge.bsigroup.com]

- 16. ukm.edu.my [ukm.edu.my]

- 17. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]

- 18. m.youtube.com [m.youtube.com]

- 19. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 20. thermalsupport.com [thermalsupport.com]

- 21. standards.iteh.ai [standards.iteh.ai]

- 22. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 23. intertekinform.com [intertekinform.com]

An In-depth Technical Guide on the Biodegradability of Dibutyl Dodecanedioate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific biodegradation of dibutyl dodecanedioate is limited. This guide is based on established principles of aliphatic ester biodegradation and data from structurally similar compounds.

Introduction

This compound (CAS No. 15677-90-4) is a long-chain aliphatic diester. It is gaining attention as a potentially biodegradable and environmentally friendly plasticizer and lubricant.[1][2] Understanding its environmental fate, particularly its biodegradability, is crucial for assessing its ecological impact. This guide provides a technical overview of the expected biodegradability of this compound, including its presumed metabolic pathways and the standard methodologies for assessing its degradation.

Predicted Biodegradation of this compound

Based on its chemical structure, this compound is anticipated to be biodegradable. Aliphatic polyesters and diesters are generally susceptible to microbial degradation.[3] The primary mechanism for the breakdown of these molecules is the enzymatic hydrolysis of the ester linkages.

Factors Influencing Biodegradation:

-

Enzymatic Action: Enzymes such as lipases, esterases, and cutinases, which are common in various microorganisms, can catalyze the hydrolysis of the ester bonds in this compound.[3]

-

Molecular Structure: The rate of biodegradation of long-chain aliphatic esters can be influenced by the length of the alcohol and acid moieties.[4] For anaerobic biodegradation, esters with a total carbon number between 12 and 18 are often more readily degraded.[4][5] this compound has a total of 20 carbons, which may influence its degradation rate.

-

Environmental Conditions: Factors such as temperature, pH, oxygen availability, and the presence of suitable microbial populations will significantly impact the rate and extent of biodegradation.

Proposed Biodegradation Pathway

The aerobic biodegradation of this compound is expected to proceed in a two-step manner:

-

Initial Hydrolysis: The diester is first hydrolyzed into its constituent alcohol and dicarboxylic acid.

-

Metabolism of Intermediates: The resulting n-butanol and dodecanedioic acid are then further metabolized by microorganisms.

Below is a proposed signaling pathway for the aerobic biodegradation of this compound:

Quantitative Data on Biodegradability

| Time (days) | % Biodegradation (CO2 Evolution) |

| 0 | 0 |

| 7 | 15 - 25 |

| 14 | 40 - 60 |

| 21 | 55 - 75 |

| 28 | > 60 |

Note: This data is illustrative and represents a substance that would likely pass the "readily biodegradable" criteria.

Experimental Protocols for Biodegradability Testing

The "Ready Biodegradability" of a chemical substance is typically assessed using one of the OECD 301 series of tests. The OECD 301B, or CO2 Evolution Test, is a suitable method for non-volatile, poorly soluble substances like this compound.

OECD 301B: CO2 Evolution Test

Principle: This method measures the amount of carbon dioxide evolved from the microbial degradation of a test substance in an aqueous medium under aerobic conditions. The percentage of biodegradation is calculated by comparing the measured CO2 production to the theoretical maximum amount (ThCO2). A substance is considered "readily biodegradable" if it reaches 60% biodegradation within a 10-day window during the 28-day test period.[6][7][8]

Methodology:

-

Test System: The test is conducted in flasks containing a defined mineral medium, an inoculum of microorganisms (typically from activated sludge), and the test substance as the sole carbon source.

-

Inoculum: The microbial inoculum is usually sourced from the mixed liquor of an activated sludge wastewater treatment plant.

-

Test Conditions: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) and aerated with CO2-free air.

-

CO2 Measurement: The CO2 evolved from the biodegradation process is trapped in a series of absorption flasks containing a solution like barium hydroxide or sodium hydroxide. The amount of trapped CO2 is then determined by titration.

-

Controls:

-

Blank Control: Contains only the inoculum and mineral medium to measure background CO2 evolution.

-

Reference Control: Contains a readily biodegradable reference substance (e.g., sodium benzoate) to verify the activity of the inoculum.

-

Toxicity Control: Contains both the test substance and the reference substance to check for any inhibitory effects of the test substance on the microorganisms.

-

-

Duration: The test typically runs for 28 days.

Below is a diagram illustrating the experimental workflow for an OECD 301B test.

References

- 1. This compound | 15677-90-4 | Benchchem [benchchem.com]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. mdpi.com [mdpi.com]

- 4. The influence of structural components of alkyl esters on their anaerobic biodegradation in marine sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Correlation of Enzymatic Depolymerization Rates with the Structure of Polyethylene-Like Long-Chain Aliphatic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on the enzymatic hydrolysis of polyesters I. Low molecular mass model esters and aliphatic polyesters | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Dibutyl Dodecanedioate: An In-Depth Technical Guide to its Environmental Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl dodecanedioate (DBD), a long-chain aliphatic diester, is increasingly utilized as a biodegradable and less toxic alternative to traditional phthalate plasticizers in various industrial applications, including in materials relevant to the pharmaceutical and medical device sectors. This technical guide provides a comprehensive analysis of the environmental impact of this compound, drawing upon available data and read-across information from structurally similar compounds. The guide details its environmental fate, including biodegradation pathways and bioaccumulation potential, and presents a summary of its ecotoxicological profile. Standardized experimental protocols are outlined to provide a framework for the assessment of this and similar compounds.

Introduction

This compound (CAS No. 15677-90-4) is the diester of dodecanedioic acid and n-butanol. Its favorable properties, such as high flexibility and durability enhancement in polymers, have led to its adoption as a plasticizer.[1] Notably, its classification as a biodegradable and environmentally friendly alternative to certain regulated phthalates has spurred its use in sensitive applications.[1] This document synthesizes the current understanding of DBD's environmental profile to inform its responsible use and development. Due to the limited direct experimental data on this compound, this guide incorporates read-across data from structurally similar long-chain aliphatic diesters, such as Dibutyl sebacate (DBS), to provide a more complete assessment.

Environmental Fate

The environmental fate of a chemical substance describes its transport and transformation in various environmental compartments. For this compound, the key aspects of its environmental fate are its degradation, and potential for bioaccumulation.

Abiotic and Biotic Degradation

This compound is susceptible to both abiotic and biotic degradation processes.

-

Hydrolysis: The ester linkages in DBD can be cleaved by hydrolysis, a reaction with water, to yield dodecanedioic acid and n-butanol.[1] This process can be catalyzed by acidic or basic conditions.[1]

-

Oxidation: The degradation of this compound can also be initiated by oxidation. This process typically involves the formation of free radicals on the hydrocarbon chains, which then react with oxygen to form hydroperoxides. These unstable intermediates can then decompose into a variety of byproducts, including alcohols, ketones, and shorter-chain acids and esters.[1]

-

Biodegradation: this compound is considered to be biodegradable.[1] The primary mechanism of biodegradation for diester plasticizers is initiated by enzymatic hydrolysis of the ester bonds by microorganisms, such as bacteria.[1] While specific studies on DBD are limited, structurally similar compounds like Dibutyl sebacate are reported to be readily biodegradable.

The following diagram illustrates the general environmental fate and degradation pathways of this compound.

Bioaccumulation

Bioaccumulation is the process by which a substance is absorbed by an organism from its surrounding environment. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Kow) and measured by the bioconcentration factor (BCF). For Dibutyl sebacate, a structural analogue of DBD, an estimated BCF of 77 suggests a moderate potential for bioconcentration in aquatic organisms.

Ecotoxicity

Ecotoxicity refers to the potential of a substance to cause adverse effects on living organisms in the environment. Due to a lack of specific data for this compound, the following tables summarize ecotoxicity data for the structurally similar compound, Dibutyl sebacate.

Aquatic Toxicity

Table 1: Aquatic Toxicity of Dibutyl Sebacate (Analogue for this compound)

| Species | Test Type | Endpoint | Value (mg/L) | Exposure Duration | Guideline |

| Danio rerio (Zebrafish) | Acute | LC50 | > 10000 | 96 hours | OECD 203 (similar) |

| Daphnia magna (Water flea) | Acute | EC50 | 1000 | 48 hours | OECD 202 (similar) |

| Desmodesmus subspicatus (Green algae) | Acute | ErC50 | > 1000 | 72 hours | OECD 201 (similar) |

Data sourced from Safety Data Sheets for Dibutyl sebacate.

Terrestrial and Sediment Toxicity

There is a general lack of specific data on the toxicity of this compound and its analogues to soil and sediment-dwelling organisms. However, given its expected biodegradation, the long-term risk to these compartments is likely to be low.

Experimental Protocols

The following sections describe the methodologies for key experiments that are typically used to assess the environmental impact of substances like this compound, based on OECD guidelines.

Biodegradability Testing (OECD 301F)

The Manometric Respirometry Test (OECD 301F) is a standard method to determine the ready biodegradability of a chemical substance.

Objective: To measure the oxygen consumed by a microbial community in the presence of the test substance as the sole carbon source.

Methodology:

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial inoculum.

-

Test Vessels: Sealed vessels equipped with manometers are used to measure oxygen consumption.

-

Procedure: The test substance is added to a mineral medium containing the inoculum. A control with no carbon source and a reference substance (e.g., sodium benzoate) are run in parallel. The vessels are incubated in the dark at a constant temperature (e.g., 20°C) for 28 days.

-

Measurement: The consumption of oxygen is measured at regular intervals.

-

Data Analysis: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches a biodegradation level of >60% ThOD within a 10-day window during the 28-day test period.

The following diagram illustrates the experimental workflow for an OECD 301F test.

Aquatic Toxicity Testing

Objective: To determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

Methodology:

-

Test Organism: A sensitive freshwater fish species, such as Zebrafish (Danio rerio), is used.

-

Test Conditions: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours.

-

Observations: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods.

Objective: To determine the concentration of a substance that immobilizes 50% of a test population of Daphnia magna (EC50) over a 48-hour period.

Methodology:

-

Test Organism: Young, healthy Daphnia magna (less than 24 hours old) are used.

-

Test Conditions: Daphnids are exposed to a series of concentrations of the test substance in a static system for 48 hours.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Data Analysis: The EC50 value and its 95% confidence limits are calculated.

Objective: To determine the effects of a substance on the growth of a freshwater algal species.

Methodology:

-

Test Organism: A rapidly growing green alga, such as Desmodesmus subspicatus, is used.

-

Test Conditions: Algal cultures are exposed to a range of concentrations of the test substance under controlled conditions of light, temperature, and pH for 72 hours.

-

Measurement: Algal growth is measured at 24, 48, and 72 hours by cell counts or a surrogate measurement like fluorescence.

-

Data Analysis: The concentration that causes a 50% reduction in growth (ErC50) is determined.

Conclusion

Based on the available information and read-across data from structurally similar long-chain aliphatic diesters, this compound is considered to have a favorable environmental profile. It is expected to be readily biodegradable, with a low potential for bioaccumulation and low aquatic toxicity. However, it is important to note that direct experimental data for this compound is limited. Therefore, further research following standardized protocols, such as those outlined in this guide, is recommended to definitively characterize its environmental impact. This will ensure its continued safe and sustainable use as an alternative to more hazardous substances.

References

Methodological & Application

Application Notes and Protocols: Dibutyl Dodecanedioate as a PVC Plasticizer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, in its pure form, it is rigid and brittle. To impart flexibility and processability, plasticizers are incorporated into the PVC matrix. Dibutyl dodecanedioate, a high-molecular-weight aliphatic ester, presents a promising alternative to traditional phthalate-based plasticizers, which have raised environmental and health concerns. Its structure suggests good compatibility with PVC, low volatility, and reduced migration, making it a suitable candidate for applications requiring high safety and permanence, such as in medical devices and pharmaceutical packaging.

These application notes provide a summary of the expected performance of this compound as a PVC plasticizer, based on data from chemically similar long-chain dicarboxylate esters like dibutyl sebacate (DBS). Detailed experimental protocols are also provided to enable researchers to evaluate its performance characteristics.

Principle of Plasticization

Plasticizers function by embedding themselves between the long polymer chains of PVC. This spacing reduces the intermolecular forces (van der Waals forces) between the polymer chains, allowing them to move more freely relative to one another. The result is a decrease in the glass transition temperature (Tg) of the polymer, transforming it from a rigid, glassy state to a soft and flexible material at room temperature. The long aliphatic chain of this compound is expected to provide excellent plasticizing efficiency.

Data Presentation

The following tables summarize the expected quantitative performance of PVC formulations plasticized with this compound. The data presented is based on studies of the closely related dibutyl sebacate (DBS), which is considered a reliable proxy due to its similar chemical structure (dibutyl ester of a C10 dicarboxylic acid versus a C12 dicarboxylic acid for dodecanedioate).

Table 1: Mechanical Properties of Plasticized PVC

| Property | Test Method | PVC with this compound (Expected) | PVC with DEHP (Reference) |

| Tensile Strength (MPa) | ASTM D882 | 15 - 20 | 20 - 25 |

| Elongation at Break (%) | ASTM D882 | 300 - 400 | 250 - 350 |

| Shore A Hardness | ASTM D2240 | 80 - 90 | 85 - 95 |

Note: DEHP (Di(2-ethylhexyl) phthalate) is a common phthalate plasticizer provided for reference.

Table 2: Thermal and Migration Properties of Plasticized PVC

| Property | Test Method | PVC with this compound (Expected) | PVC with DEHP (Reference) |

| Glass Transition Temp. (°C) | DSC | -20 to -30 | -25 to -35 |

| Plasticizer Migration (%) | ISO 177 | < 5 (in hexane, 24h) | > 10 (in hexane, 24h) |

| Volatility (% weight loss) | ASTM D1203 | < 1 (105°C, 24h) | > 2 (105°C, 24h) |

Experimental Protocols

Protocol 1: Preparation of Plasticized PVC Films

Objective: To prepare flexible PVC films with a specified concentration of this compound for subsequent testing.

Materials:

-

PVC resin (e.g., K-value 67)

-

This compound

-

Thermal stabilizer (e.g., calcium/zinc stearate)

-

Toluene or Tetrahydrofuran (THF)

-

Glass plates

-

Casting knife or film applicator

-

Drying oven

Procedure:

-

In a fume hood, dissolve a specific weight of PVC resin in a suitable solvent (e.g., 10% w/v solution in THF).

-

Add the desired amount of this compound (e.g., 30 parts per hundred parts of resin - phr) and thermal stabilizer (e.g., 2 phr) to the PVC solution.

-

Stir the mixture at room temperature until all components are fully dissolved and the solution is homogeneous.

-

Pour the solution onto a clean, level glass plate.

-

Use a casting knife to draw down the solution to a uniform thickness.

-

Allow the solvent to evaporate in the fume hood at ambient temperature for 24 hours.

-

Transfer the glass plate to a vacuum oven and dry at 60°C for 48 hours to remove any residual solvent.

-

Carefully peel the resulting flexible PVC film from the glass plate for further analysis.

Protocol 2: Evaluation of Mechanical Properties

Objective: To determine the tensile strength, elongation at break, and hardness of the plasticized PVC films.

Apparatus:

-

Universal Testing Machine (UTM) with a suitable load cell

-

Shore A Durometer

Procedure:

-

Tensile Testing (ASTM D882):

-

Cut dumbbell-shaped specimens from the prepared PVC films using a die cutter.

-

Measure the thickness and width of the narrow section of each specimen.

-

Mount the specimen in the grips of the UTM.

-

Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.

-

Record the maximum load and the elongation at the point of failure.

-

Calculate the tensile strength (stress at break) and elongation at break.

-

-

Hardness Testing (ASTM D2240):

-

Place a stack of at least three layers of the PVC film on a hard, flat surface.

-

Press the Shore A durometer firmly onto the surface of the film.

-

Record the hardness reading within one second of firm contact.

-

Repeat the measurement at five different locations on the film and calculate the average value.

-

Protocol 3: Assessment of Plasticizer Migration

Objective: To quantify the migration of this compound from the PVC film into a solvent.

Materials:

-

Hexane (or other relevant solvent)

-

Glass vials with screw caps

-

Analytical balance

Procedure (based on ISO 177):

-

Cut a precisely weighed piece of the plasticized PVC film (approximately 2x2 cm).

-

Place the film in a glass vial and add a known volume of hexane, ensuring the film is fully immersed.

-

Seal the vial and store it at a constant temperature (e.g., 23°C) for a specified duration (e.g., 24 hours).

-

After the immersion period, carefully remove the PVC film from the vial.

-

Allow the film to air-dry in a fume hood for 1 hour, then dry in a vacuum oven at 60°C for 4 hours to remove any absorbed solvent.

-

Weigh the dried film.

-

Calculate the percentage of plasticizer migration as the percentage weight loss of the film.

Visualizations

Caption: Experimental workflow for the preparation and evaluation of PVC films plasticized with this compound.

Caption: Diagram illustrating the mechanism of PVC plasticization by this compound.

Application Notes and Protocols: Dibutyl Dodecanedioate in Cosmetics

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dibutyl Dodecanedioate

This compound (CAS No. 15677-90-4) is the diester of n-butanol and dodecanedioic acid.[1][2] It is a versatile ingredient in cosmetic and personal care products, primarily valued for its properties as a skin conditioning agent, emollient, fragrance ingredient, and solvent.[1] Its molecular formula is C20H38O4.[1][2] In cosmetic formulations, it contributes to the overall texture and feel of products, enhancing the user's sensory experience.[1]

Primary Functions in Cosmetics:

-

Skin Conditioning Agent - Emollient: this compound forms a protective layer on the skin's surface, helping to reduce water loss and leaving the skin feeling soft and smooth.

-

Fragrance Ingredient: It can be used as a component in fragrance formulations.[1]

-

Solvent and Carrier: It serves as a solvent for other active ingredients and cosmetic raw materials, aiding in their dispersion and delivery within a formulation.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for formulators to consider when developing new cosmetic products.

| Property | Value | Reference |

| Molecular Weight | 342.51 g/mol | [1][2] |

| Appearance | Data not available | [1] |

| Boiling Point | 375.2 °C at 760 mmHg | [1] |

| Density | 0.936 g/cm³ | [1] |

| Refractive Index | 1.449 | [1] |

| Flash Point | 168.2 °C | [1] |

| Solubility | Data not available | [1] |

Applications in Cosmetic Formulations

This compound is a suitable ingredient for a wide range of cosmetic products due to its emollient and solvent properties.

-

Skincare: In lotions, creams, and serums, it can improve the spreadability of the product, reduce greasiness, and provide a smooth, silky skin feel.

-

Haircare: In conditioners and hair styling products, it can enhance the texture and feel.[1]

-

Color Cosmetics: In foundations and lipsticks, it can act as a dispersing agent for pigments and contribute to a more even application.

-

Sunscreens: As a solvent, it can help to dissolve and stabilize UV filters, potentially improving the efficacy and aesthetics of sunscreen formulations.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of this compound in cosmetic formulations.

Protocol for Evaluating Spreadability

Objective: To quantitatively assess the spreading characteristics of a cosmetic emulsion containing this compound compared to a control formulation.

Materials:

-

Test formulation (e.g., O/W lotion) with X% this compound.

-

Control formulation (without this compound).

-

Glass plates or synthetic skin substrate.

-

Micropipette.

-

Digital camera with a fixed stand.

-

Image analysis software (e.g., ImageJ).

-

Stopwatch.

Methodology:

-

Place a glass plate or synthetic skin substrate on a level surface.

-

Using a micropipette, dispense a standardized volume (e.g., 10 µL) of the test formulation onto the center of the substrate.

-

Start the stopwatch immediately upon dispensing the droplet.

-

Capture images of the spreading droplet at fixed time intervals (e.g., 0, 30, 60, 90, and 120 seconds).

-

Repeat the procedure for the control formulation.

-

Using image analysis software, measure the diameter of the spread area in each image.

-

Calculate the spread area (A = πr²) for each time point.

-

Plot the spread area as a function of time for both formulations to compare their spreading profiles.

Data Presentation:

The following table is a template for presenting the spreadability data. Note: The values presented are hypothetical and for illustrative purposes only.

| Time (seconds) | Spread Area of Control (mm²) | Spread Area with this compound (mm²) |

| 0 | 7.1 | 7.1 |

| 30 | 28.3 | 35.8 |

| 60 | 45.2 | 56.5 |

| 90 | 58.1 | 72.3 |

| 120 | 66.3 | 84.9 |

Protocol for Sensory Panel Evaluation of Skin Feel

Objective: To assess the sensory attributes of a cosmetic formulation containing this compound using a trained sensory panel.

Materials:

-

Test formulation (e.g., hand cream) with X% this compound.

-

Control formulation.

-

Trained sensory panel (typically 10-15 panelists).

-

Standardized sensory evaluation questionnaires.

-

Controlled environment room (constant temperature and humidity).

Methodology:

-

Recruit and train a panel of sensory assessors on the evaluation of cosmetic products.

-

Acclimate panelists to the controlled environment for at least 15 minutes before the evaluation.

-

Provide panelists with coded samples of the test and control formulations in a randomized order.

-

Instruct panelists to apply a standardized amount of each product to a designated area of their forearm.

-

Panelists will evaluate a series of sensory attributes at different time points (e.g., during application, 1 minute after, and 5 minutes after).

-

Attributes to be evaluated may include:

-

During Application: Spreadability, slipperiness, absorbency.

-

After Feel: Greasiness, stickiness, smoothness, softness, residue.

-

-

Panelists will rate the intensity of each attribute on a linear scale (e.g., from 0 to 10).

-

Collect and statistically analyze the data to determine significant differences between the formulations.

Data Presentation:

The following table is a template for presenting the sensory panel data. Note: The values presented are hypothetical and for illustrative purposes only.

| Sensory Attribute | Mean Score - Control | Mean Score - With this compound | p-value |

| Spreadability | 6.5 | 8.2 | <0.05 |

| Greasiness | 4.8 | 3.1 | <0.05 |

| Smoothness | 5.9 | 7.8 | <0.05 |

| Stickiness | 3.5 | 2.0 | <0.05 |

| Residue | 4.2 | 2.5 | <0.05 |

Protocol for Measuring Effect on Transepidermal Water Loss (TEWL)

Objective: To evaluate the effect of a cosmetic formulation containing this compound on the skin's barrier function by measuring Transepidermal Water Loss (TEWL).

Materials:

-

Test formulation with X% this compound.

-

Control formulation.

-

Human volunteers.

-

Tewameter® or other evaporimeter.

-

Controlled environment room.

Methodology:

-

Recruit healthy volunteers and obtain informed consent.

-

Acclimate volunteers to the controlled environment for at least 30 minutes.

-

Mark out test areas on the volar forearms of the volunteers.

-

Measure the baseline TEWL for each test area.

-

Apply a standardized amount of the test and control formulations to the designated areas.

-

Measure TEWL at specified time intervals (e.g., 1, 2, 4, and 6 hours) after product application.

-

Calculate the percentage change in TEWL from baseline for each formulation at each time point.

-

Statistically analyze the data to determine if there is a significant difference in TEWL between the formulations.

Data Presentation:

The following table is a template for presenting the TEWL data. Note: The values presented are hypothetical and for illustrative purposes only.

| Time (hours) | Mean TEWL (g/m²/h) - Control | Mean TEWL (g/m²/h) - With this compound |

| Baseline | 10.5 | 10.6 |

| 1 | 9.8 | 8.5 |

| 2 | 9.5 | 8.1 |

| 4 | 9.9 | 8.7 |

| 6 | 10.2 | 9.3 |

Visualizations

The following diagrams illustrate the experimental workflows and the synthesis of this compound.

Caption: Workflow for Spreadability Evaluation.

Caption: Workflow for Sensory Panel Evaluation.

References

Application Notes and Protocols for the Synthesis of Dibutyl Dodecanedioate

Abstract

This document provides a detailed experimental protocol for the synthesis of dibutyl dodecanedioate, a linear diester. The synthesis is achieved via Fischer-Speier esterification of dodecanedioic acid with n-butanol. This protocol offers a robust method for researchers in materials science and drug development. Included are reaction conditions, a comprehensive purification procedure, and characterization data.

Introduction

This compound is a chemical compound with applications as a fragrance ingredient, a skin-conditioning agent, and a plasticizer.[1] It is synthesized through the Fischer-Speier esterification of dodecanedioic acid and n-butanol.[2] This reaction involves the protonation of the carboxylic acid by a catalyst, followed by nucleophilic attack by the alcohol, leading to the formation of the ester and water. The equilibrium of this reversible reaction is typically shifted towards the product by using an excess of the alcohol or by removing water as it is formed.

Experimental Protocol

The following protocol details the synthesis of this compound using a solid acid catalyst, which offers advantages in terms of ease of separation and catalyst reusability.

2.1. Materials and Reagents

-

Dodecanedioic acid (MW: 230.32 g/mol )

-

n-Butanol (MW: 74.12 g/mol )

-

D072 macroporous cation-exchange resin (or equivalent solid acid catalyst)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (for extraction)

2.2. Reaction Setup

A 250 mL round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser. The flask is charged with dodecanedioic acid, n-butanol, the solid acid catalyst, and toluene.

2.3. Reaction Procedure

-

Combine dodecanedioic acid, n-butanol, and the D072 macroporous cation-exchange resin in the round-bottom flask.

-

Add toluene to the flask to act as an azeotropic agent for water removal.

-

Heat the reaction mixture to reflux at 120°C.

-

Continuously remove the water-toluene azeotrope using the Dean-Stark apparatus.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

After 5 hours, or upon completion of the reaction, cool the mixture to room temperature.

2.4. Work-up and Purification

-

Filter the reaction mixture to remove the solid acid catalyst. The catalyst can be washed with dichloromethane and dried for reuse.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any remaining acidic impurities.

-

Further wash the organic layer with saturated sodium chloride solution (brine) to remove any remaining aqueous residues.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator to yield the crude this compound.

-

For higher purity, the product can be further purified by vacuum distillation.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound based on an optimized procedure using a D072 macroporous cation-exchange resin.[2]

| Parameter | Value |

| Reactants | |

| Dodecanedioic Acid | 1.0 mol equivalent |

| n-Butanol | 3.0 mol equivalents |

| Catalyst | |

| Type | D072 Macroporous Cation-Exchange Resin |

| Dosage | 1.5% of total reactant mass |

| Reaction Conditions | |

| Temperature | 120°C |

| Time | 5 hours |

| Yield | |

| Esterification Rate | 96.8% |

Characterization

The synthesized this compound should be characterized by spectroscopic methods to confirm its identity and purity.

4.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show the following characteristic peaks[2]:

-

C=O stretch (ester): 1735-1740 cm⁻¹

-

C-O stretch: 1171-1244 cm⁻¹

-

C-H stretch (alkyl): 2850-2980 cm⁻¹

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are as follows. Note that these are predicted values based on the chemical structure and may vary slightly from experimental results.

-

¹H NMR (predicted):

-

δ 4.05 (t, 4H, -O-CH ₂-CH₂-CH₂-CH₃)

-

δ 2.28 (t, 4H, -C(=O)-CH ₂-)

-

δ 1.62 (m, 8H, -O-CH₂-CH ₂- and -C(=O)-CH₂-CH ₂-)

-

δ 1.39 (m, 4H, -O-CH₂-CH₂-CH ₂-CH₃)

-

δ 1.28 (s, 8H, central -(CH ₂)₄-)

-

δ 0.93 (t, 6H, -CH₂-CH ₃)

-

-

¹³C NMR (predicted):

-

δ 174.0 (-C =O)

-

δ 64.2 (-O-C H₂-)

-

δ 34.5 (-C(=O)-C H₂-)

-

δ 30.7 (-O-CH₂-C H₂-)

-

δ 29.2, 29.1 (central -(C H₂)₄-)

-

δ 25.0 (-C(=O)-CH₂-C H₂-)

-

δ 19.2 (-CH₂-C H₂-CH₃)

-

δ 13.8 (-C H₃)

-

4.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) data for this compound shows characteristic fragmentation patterns. The top 5 peaks observed are[2]:

-

m/z 255

-

m/z 199

-

m/z 98

-

m/z 56

-

m/z 139

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes: The Utility of Dibutyl Dodecanedioate in Advanced Lubricant Formulations

Introduction

Dibutyl dodecanedioate (DBD), a diester derived from dodecanedioic acid and butyl alcohol, is a synthetic lubricant base stock and additive with significant potential in the formulation of high-performance lubricants. Its inherent properties, such as a high viscosity index, good thermal stability, and low-temperature fluidity, make it a valuable component in various applications, including automotive engine oils, hydraulic fluids, and greases.[1][2] These notes provide an overview of its application, performance data, and protocols for evaluation.

Dicarboxylic acid-based esters, including this compound, are recognized for their low volatility, high flash points, and good thermal stability.[1] They are increasingly sought after for creating more environmentally friendly and high-performance functional fluids.[1]

Key Performance Characteristics

This compound and related dodecanedioate esters exhibit several key characteristics that are advantageous in lubricant formulations:

-

Viscosity and Viscosity Index (VI): These esters generally possess a high VI, indicating a smaller change in viscosity with temperature fluctuations. This is a critical attribute for lubricants operating across a wide temperature range.[3][4]

-

Low-Temperature Performance: The structure of the alcohol component significantly influences the pour point. Branching in the alcohol moiety, as seen in esters like di-2-ethylhexyl dodecanedioate, can dramatically lower the pour point, enhancing low-temperature fluidity.[1][5]

-

Thermal and Oxidative Stability: Dodecanedioate esters demonstrate good thermal and oxidative stability, which is crucial for lubricant longevity and performance under high-temperature conditions.[3]

-

Friction and Wear Reduction: Studies have shown that dodecanedioate diesters can offer superior anti-wear and frictional properties compared to conventional mineral oils and some other synthetic base stocks.[6]

Data Presentation

The following tables summarize the quantitative data for this compound and other relevant dodecanedioate esters based on available literature.

Table 1: Physicochemical Properties of Dodecanedioate Esters

| Ester | Abbreviation | Pour Point (°C) | Flash Point (°C) | Oxidative Stability (°C) |

| This compound | DBD | - | 168.2 | - |

| Di-2-ethylbutyl dodecanedioate | D2EBD | -50 | 190 | 216 |

| Di-2-ethylhexyl dodecanedioate | D2EHD | -55 | 200 | - |

| Dioctyl dodecanedioate | DOD | 20 | 215 | - |

| Dihexyl dodecanedioate | DHD | 10 | 200 | - |

| Di-oleyl dodecanedioate | DOlD | - | 300 | 177 |

Data sourced from multiple studies.[1][3][4][7][8]

Table 2: Viscosity Data for Dodecanedioate Esters

| Ester | Abbreviation | Kinematic Viscosity @ 40°C (cSt) | Kinematic Viscosity @ 100°C (cSt) | Viscosity Index (VI) |

| Di-2-ethylbutyl dodecanedioate | D2EBD | - | - | - |

| Di-2-ethylhexyl dodecanedioate | D2EHD | 19.98 | 5.4 | 178-216 |

| Dioctyl dodecanedioate | DOD | - | - | - |

Data highlights the range and typical values found in research.[3][4]

Experimental Protocols

This section details the methodologies for key experiments to evaluate the performance of this compound in lubricant formulations.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound via esterification.

Materials:

-

Dodecanedioic acid

-

Butanol

-

Sulfuric acid (catalyst)[1]

-

Toluene (for azeotropic removal of water)[7]

-

Sodium bicarbonate solution[7]

-

Saturated sodium chloride solution[7]

-

Three-necked round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel.

Procedure:

-

Charge the three-necked round-bottom flask with dodecanedioic acid and butanol in a 1:2 molar ratio.[1][7]

-

Add toluene to the flask to act as an azeotropic solvent.[7]

-

Slowly add sulfuric acid (approximately 2% of the weight of dodecanedioic acid) to the mixture as a catalyst.[1][7]

-

Set up the Dean-Stark apparatus and condenser.

-

Heat the reaction mixture to 120-130°C and reflux for approximately 4 hours, continuously removing the water formed during the reaction.[1][7]

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with sodium bicarbonate solution and saturated sodium chloride solution until the pH is neutral (pH 7).[7]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent and excess butanol under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation.

-

Characterize the final product using FTIR and NMR spectroscopy to confirm the ester structure.[7][9]

Protocol 2: Evaluation of Lubricant Properties

Objective: To determine the key physical and performance properties of lubricant formulations containing this compound.

A. Viscosity and Viscosity Index Determination

-

Method: ASTM D445 (Kinematic Viscosity) and ASTM D2270 (Viscosity Index).

-

Procedure: Measure the kinematic viscosity of the lubricant sample at 40°C and 100°C using a capillary viscometer.[10] Calculate the viscosity index from these two measurements.

B. Pour Point Determination

-

Method: ASTM D97.

-

Procedure: Cool the lubricant sample at a specified rate and examine its flow characteristics at intervals of 3°C. The lowest temperature at which the oil is observed to flow is recorded as the pour point.

C. Flash Point Determination

-

Method: ASTM D92 (Cleveland Open Cup).

-

Procedure: Heat the lubricant sample in an open cup at a specified rate. A small flame is passed over the surface of the liquid at regular temperature intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite.[10]

D. Oxidation Stability Test

-

Method: ASTM D2272 (Rotating Pressure Vessel Oxidation Test - RPVOT).

-

Procedure: A sample of the lubricant, water, and a copper catalyst are placed in a pressurized vessel with oxygen.[11] The vessel is rotated at a high temperature (e.g., 150°C), and the time taken for a specified drop in oxygen pressure is measured as the oxidation stability.[11]

E. Wear and Friction Testing

-

Method: ASTM D4172 (Four-Ball Wear Test).

-

Procedure: Three steel balls are clamped together and covered with the lubricant under test. A fourth ball is rotated against the three stationary balls under a specified load, speed, and temperature.[12] After a set duration, the wear scars on the stationary balls are measured to determine the lubricant's anti-wear properties.[12]

Visualizations

Diagram 1: Synthesis of this compound Workflow

Caption: Workflow for the synthesis of this compound.

Diagram 2: Lubricant Performance Evaluation Workflow

Caption: Standard testing workflow for lubricant performance.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. researchgate.net [researchgate.net]

- 3. ukm.my [ukm.my]

- 4. researchgate.net [researchgate.net]

- 5. doaj.org [doaj.org]

- 6. sae.org [sae.org]

- 7. researchgate.net [researchgate.net]

- 8. Cas 15677-90-4,this compound | lookchem [lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. contractlaboratory.com [contractlaboratory.com]

- 11. How to Evaluate a New Lubricant [machinerylubrication.com]

- 12. How we test the products [iqlubricants.iql-nog.com]

Dibutyl Dodecanedioate: A High-Performance, Green Solvent for Specialized Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Dibutyl dodecanedioate, a high-boiling, biodegradable, and non-polar solvent, is emerging as a compelling alternative to traditional solvents in various chemical applications. Its unique combination of properties, including a high flash point, low volatility, and excellent thermal stability, makes it particularly suitable for high-temperature reactions and in formulations where solvent residue and environmental impact are critical concerns. This document provides detailed application notes and protocols for the use of this compound as a solvent in chemical reactions, with a focus on its potential in polymer synthesis.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application as a solvent.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₈O₄ | [1] |

| Molecular Weight | 342.51 g/mol | [1] |

| CAS Number | 15677-90-4 | [1] |

| Boiling Point | 375.2 °C at 760 mmHg | [1] |

| Flash Point | 168.2 °C | [1] |

| Density | 0.936 g/cm³ | [1] |

Applications in Chemical Synthesis

While the use of this compound as a primary reaction solvent is a specialized application, its properties suggest its utility in several areas of chemical synthesis, particularly in the production of polymers and resins where high temperatures are required to drive reactions to completion and remove volatile byproducts.

Polyester Synthesis via Polycondensation